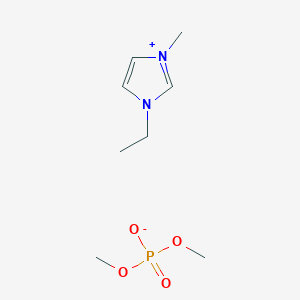
H-L-Leu-NHMe*HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Leu-NHMe*HCl, also known as L-leucine methyl ester hydrochloride, is an amino acid derivative of the essential amino acid L-leucine. It is a white crystalline powder that is soluble in water. It has a molecular formula of C7H16N2O2•HCl and a molecular weight of 188.7 g/mol. H-L-Leu-NHMe*HCl is used in a variety of scientific research applications, including protein synthesis, enzyme reactions, and drug development.
Applications De Recherche Scientifique
H-L-Leu-NHMe*HCl is used in a variety of scientific research applications. It is used in protein synthesis studies to study the effects of leucine on protein synthesis and to determine the rate of protein synthesis. It is also used in enzyme reaction studies to study the effects of leucine on enzyme activity and to study the mechanism of action of enzymes. Additionally, it is used in drug development studies to study the effects of leucine on drug absorption, metabolism, and distribution.
Mécanisme D'action
H-L-Leu-NHMe*HCl acts as a substrate for the enzyme leucyl-tRNA synthetase, which catalyzes the transfer of leucine from the tRNA molecule to the protein. This process is essential for protein synthesis and is necessary for the growth and development of cells.
Biochemical and Physiological Effects
H-L-Leu-NHMe*HCl is an important component of proteins and is essential for the growth and development of cells. It is also involved in a variety of biochemical and physiological processes, including energy metabolism, muscle protein synthesis, and neurotransmitter synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using H-L-Leu-NHMe*HCl in laboratory experiments is that it is a stable, water-soluble form of leucine. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that H-L-Leu-NHMe*HCl is not biologically active and therefore cannot be used to study the effects of leucine on living cells.
Orientations Futures
In the future, H-L-Leu-NHMe*HCl could be used to study the effects of leucine on gene expression, cell growth and differentiation, and protein folding. Additionally, it could be used to study the effects of leucine on immune system function and to develop new drugs for the treatment of diseases. Finally, it could be used to study the effects of leucine on the metabolism of other amino acids and to develop new dietary supplements.
Méthodes De Synthèse
H-L-Leu-NHMe*HCl can be synthesized from H-L-Leu-NHMe*HCl through a two-step process. The first step involves the conversion of H-L-Leu-NHMe*HCl to its methyl ester via an esterification reaction with methanol in the presence of an acid catalyst. The second step involves the hydrolysis of the methyl ester to form H-L-Leu-NHMe*HCl.
Propriétés
IUPAC Name |
(2S)-2-amino-N,4-dimethylpentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZJUBLBYSGTOZ-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N,4-dimethyl-pentanamide monohydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate](/img/structure/B6360963.png)


![t-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl-3-methyl]piperazine-1-carboxylate](/img/structure/B6360992.png)

![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)





![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
